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molecular formula C6H13NO5 B8353514 5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol

5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol

Cat. No. B8353514
M. Wt: 179.17 g/mol
InChI Key: FFHSAAAKCQFNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260447

Procedure details

A solution of 16 mg of powdery 2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol dissolved in 2 ml of 6N aqueous hydrochloric acid was sealed in an ampoule and then hydrolyzed by heating at 100° C. for 24 hours. At the end of this time, water was added to the hydrolyzate, and the resulting mixture was concentrated to dryness by evaporation under reduced pressure. The residue was again dissolved in water, and the resulting solution was again concentrated to dryness, to remove the hydrochloric acid, and then the resulting residue was dissolved in 20 ml of water and the pH of the solution was adjusted to a value of 6.0 by the addition of a 1N aqueous solution of sodium hydroxide. The solution was passed through 20 ml of Amberlite CG-50 (NH4+) to hold the 5-amino-1-(hydroxymethyl)cyclopentane-1,2,3,4-tetraol by adsorption, and the column was washed with 60 ml of deionized water and then eluted with a 0.2N aqueous ammonia solution. The eluate was concentrated by evaporation under reduced pressure, to yield 5 ml of a concentrate. This concentrate was placed on a column packed with 50 ml of Dowex 1X2 (OH-), and the column was washed with 200 ml of deionized water and then eluted with 20% v/v aqueous methanol. The eluate was fractionated in 5 ml portions. Fractions 5-23, which exhibited an inhibitory activity against β-glucosidase were combined and concentrated by evaporation under reduced pressure. The concentrate was lyophilized to give 6.2 mg of 5-amino-1-(hydroxymethyl)cyclopentane-1,2,3,4-tetraol as a colorless powder having the properties described hereinabove.
Name
2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1[O:3][CH:4]2[CH:9]([OH:10])[CH:8]([OH:11])[C:7]([CH2:13][OH:14])([OH:12])[CH:5]2[N:6]=1.O>Cl>[NH2:6][CH:5]1[C:7]([CH2:13][OH:14])([OH:12])[CH:8]([OH:11])[CH:9]([OH:10])[CH:4]1[OH:3]

Inputs

Step One
Name
2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol
Quantity
16 mg
Type
reactant
Smiles
NC=1OC2C(N1)C(C(C2O)O)(O)CO
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in an ampoule
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated to dryness by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was again dissolved in water
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was again concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to remove the hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 20 ml of water
ADDITION
Type
ADDITION
Details
the pH of the solution was adjusted to a value of 6.0 by the addition of a 1N aqueous solution of sodium hydroxide
WASH
Type
WASH
Details
the column was washed with 60 ml of deionized water
WASH
Type
WASH
Details
eluted with a 0.2N aqueous ammonia solution
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 5 ml of a concentrate
WASH
Type
WASH
Details
the column was washed with 200 ml of deionized water
WASH
Type
WASH
Details
eluted with 20% v/v aqueous methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1C(C(C(C1(O)CO)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 mg
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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